(1R,2S)-2-Ethenylcyclohexan-1-ol is an organic compound characterized by its cyclohexane structure with a hydroxyl group and an ethenyl substituent. Its molecular formula is and it has a molecular weight of approximately 142.20 g/mol. The compound features a chiral center, contributing to its stereochemistry, which is essential for its biological activity and reactivity in
Several methods exist for synthesizing (1R,2S)-2-Ethenylcyclohexan-1-ol:
(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications across various fields:
(1R,2S)-2-Ethenylcyclohexan-1-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2S)-Cyclohexanol | Lacks ethenyl group; primary alcohol | |
| 2-Methylcyclohexan-1-ol | Methyl substitution at position 2 | |
| (1R,2S)-Cyclohexene | Contains only a double bond without hydroxyl | |
| 3-Methylcyclohexanol | Methyl substitution at position 3 | |
| (1R,2R)-Cyclohexanediol | Contains two hydroxyl groups |
The unique feature of (1R,2S)-2-Ethenylcyclohexan-1-ol lies in its combination of both an ethenyl group and a hydroxyl group on a cyclohexane ring, which influences its chemical reactivity and potential biological activity distinctly compared to similar compounds.